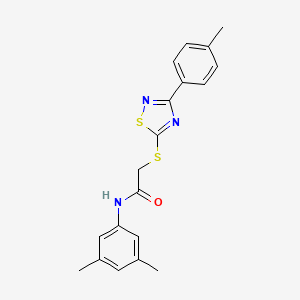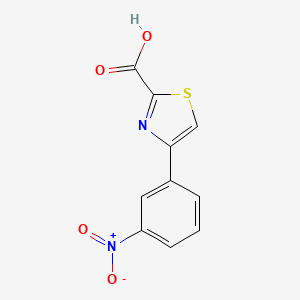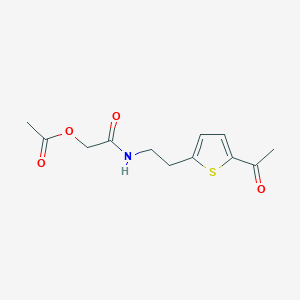![molecular formula C20H19N3O2S B2592866 N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 898422-51-0](/img/structure/B2592866.png)
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and ring systems. The oxadiazole ring is planar due to the sp2 hybridization of its atoms, and it would contribute to the overall conjugation and stability of the molecule . The tetrahydronaphthalene ring system would have a rigid, three-dimensional structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the different functional groups present. The oxadiazole ring is generally stable but can participate in reactions with nucleophiles or electrophiles under certain conditions . The methylsulfanyl group could potentially be oxidized to a sulfoxide or sulfone . The tetrahydronaphthalene ring system could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. It would likely be a solid at room temperature, with a relatively high melting point due to the presence of the aromatic ring systems . It would likely be soluble in organic solvents but not very soluble in water due to its largely nonpolar structure .Applications De Recherche Scientifique
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. Specifically, it has shown potent activity against both gram-positive and gram-negative bacteria. Notably, compounds N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) and N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXk) exhibited remarkable efficacy against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus epidermidis with a minimum inhibitory concentration (MIC) of 3 µg/mL .
Antitubercular Activity
The same compound, particularly N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) , demonstrated antitubercular activity at a concentration of 6.25 µg/mL. Given the global challenge of tuberculosis (TB), novel agents like this one hold promise for combating drug-resistant TB strains .
Anti-HIV Activity
In addition to its antimicrobial effects, N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine (IXi) also exhibited anti-HIV activity, with an inhibitory concentration of 7.15 µg/mL against both HIV-1 and HIV-2. Considering the co-infection risk between TB and HIV, compounds like this could be valuable for dual treatment strategies .
Emerging Concerns in Environmental Research
While not directly related to biological activity, the compound’s presence and behavior in the environment are also of interest. Researchers have identified it as a constituent of emerging concern in environmental samples, emphasizing the need for further investigation and monitoring.
Novel Druggable Molecules
Given the challenges posed by multi-drug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), the compound’s unique structure may offer opportunities for developing novel druggable molecules. These could address the co-infection of TB and HIV, especially in resource-limited settings .
Potential Optimization and Development
Overall, the synthesized triazolo quinazolines, including our compound of interest, show promising antimicrobial, antitubercular, and anti-HIV activities. Further optimization and development of derivatives based on this scaffold could lead to valuable therapeutic agents .
Orientations Futures
Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be tested for various biological activities to see if it has potential as a therapeutic agent. Additionally, its physical and chemical properties could be studied in more detail to better understand its behavior and reactivity .
Propriétés
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-26-17-10-8-14(9-11-17)19-22-23-20(25-19)21-18(24)16-7-6-13-4-2-3-5-15(13)12-16/h6-12H,2-5H2,1H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZGQPRKSVRMCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(CCCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

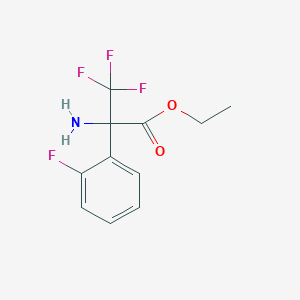
![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)
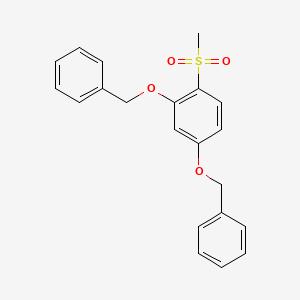


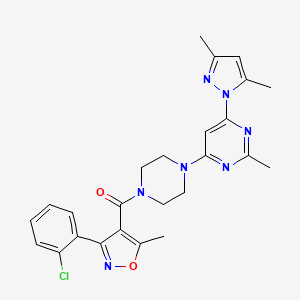

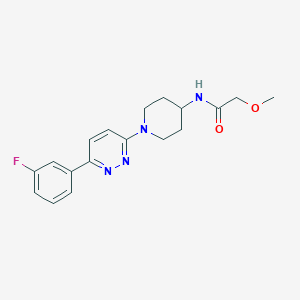
![7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2592796.png)
![(3-Chloro-5-fluorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2592799.png)
